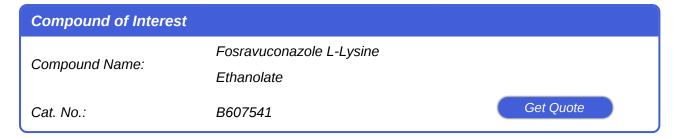


High-performance liquid chromatography (HPLC) method for Fosravuconazole L-Lysine Ethanolate

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An In-Depth Technical Guide to the High-Performance Liquid Chromatography (HPLC) Method for Fosravuconazole L-Lysine Ethanolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **Fosravuconazole L-Lysine Ethanolate**. Fosravuconazole is a prodrug of the broad-spectrum antifungal agent Ravuconazole and is utilized in the treatment of fungal infections such as onychomycosis.[1][2][3][4] Accurate and reliable analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies of this pharmaceutical compound.

Experimental Protocol: RP-HPLC Method for Fosravuconazole

A validated analytical method for the determination of Fosravuconazole has been established using RP-HPLC with UV detection.[5] This method is suitable for the routine analysis of Fosravuconazole in pharmaceutical formulations.



Chromatographic Conditions:

- Instrument: A Waters e2695 HPLC system or equivalent.[5]
- Column: A C18 column (250 mm × 4.6 mm, 5 μm particle size) is employed for the separation.[5]
- Mobile Phase: The mobile phase consists of a mixture of acetonitrile and 10 mM ammonium acetate buffer (with the pH adjusted to 4.5) in a 55:45 (v/v) ratio.[5]
- Flow Rate: The mobile phase is delivered at a constant flow rate of 0.9 mL/min.[5]
- Detection: UV detection is performed at a wavelength of 287 nm.[5]
- Injection Volume: A 10 μL injection volume is recommended.
- Column Temperature: The analysis is conducted at ambient temperature.

Standard Solution Preparation:

- Stock Solution: Prepare a stock solution of Fosravuconazole at a concentration of 1000 μg/mL in a suitable solvent.
- Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 5 to 30 µg/mL by further dilution.[5]

Sample Preparation:

For the analysis of a marketed formulation, such as "Nailin capsules" (100mg fosravuconazole), six solutions at a concentration of 10 μ g/mL should be prepared.[5] The amount of drug recovered can then be determined using the established HPLC method.

Data Presentation: Method Validation Summary

The described HPLC method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.[5] The key validation parameters are summarized in the table below for clear comparison.



Parameter	Result
Linearity Range	5 - 30 μg/mL[5]
Correlation Coefficient (r²)	0.9992[5]
Limit of Detection (LOD)	0.196343 μg/mL[5]
Limit of Quantification (LOQ)	0.59498 μg/mL[5]
Assay Recovery	Within 98% - 102%[5]

Alternative Method for Ravuconazole (Active Metabolite)

For the analysis of Ravuconazole, the active metabolite of Fosravuconazole, a stability-indicating HPLC-DAD method has been developed.[6][7][8]

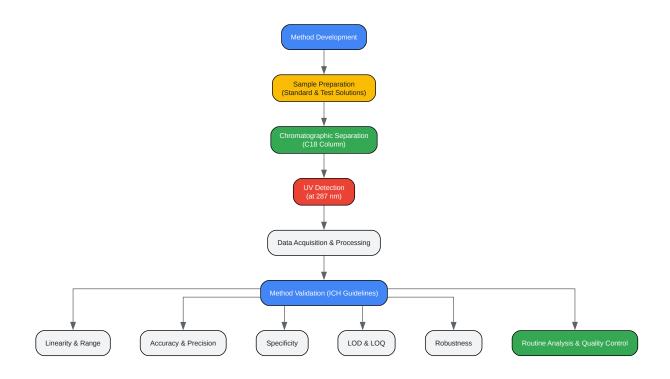
Chromatographic Conditions for Ravuconazole:

- Column: Sunfire C18 column (250 mm × 4.6 mm i.d., 5 μm).[7][8]
- Mobile Phase: A mixture of acetonitrile and water in an 80:20 (v/v) ratio.[7][8]
- Flow Rate: 1 mL/min.[7][8]
- Detection: Diode Array Detection (DAD) at 287 nm.[7][8]
- Injection Volume: 5 μL.[7][8]

Visualizations

Experimental Workflow for HPLC Method Development and Validation





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Caption: Workflow for HPLC method development and validation of Fosravuconazole.

Logical Relationship of Fosravuconazole to Ravuconazole





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Caption: Fosravuconazole is a prodrug that converts to the active Ravuconazole.

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